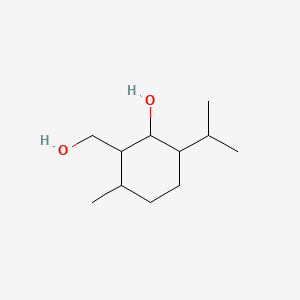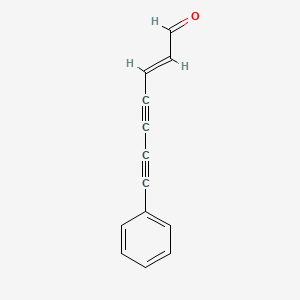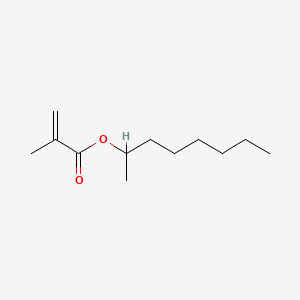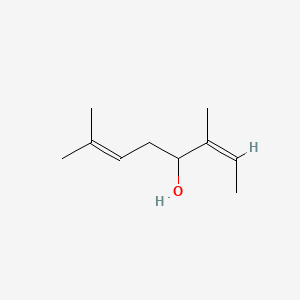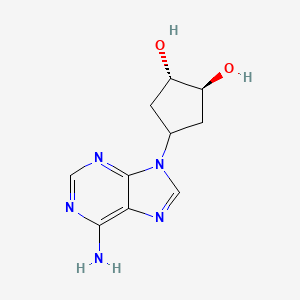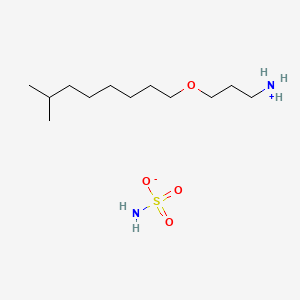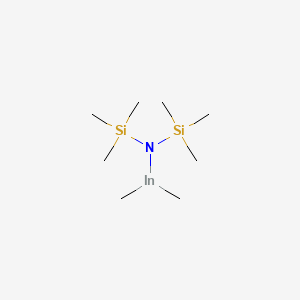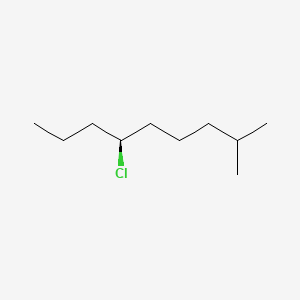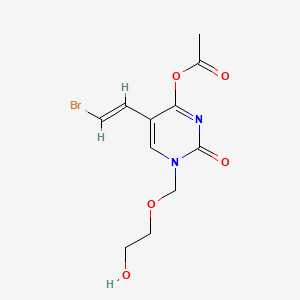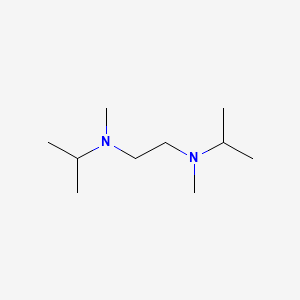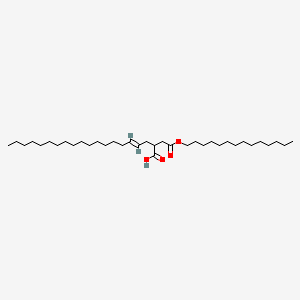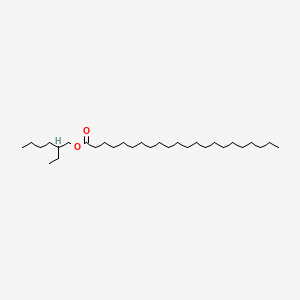
2-Ethylhexyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-ethylhexanol. It is known for its use in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and its stability under different conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylhexyl docosanoate is synthesized through an esterification reaction between docosanoic acid and 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Docosanoic acid and 2-ethylhexanol.
Reduction: 2-Ethylhexanol and docosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and non-toxicity.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Mécanisme D'action
The mechanism by which 2-ethylhexyl docosanoate exerts its effects is primarily through its physical properties. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl oleate
Uniqueness
2-Ethylhexyl docosanoate is unique due to its longer carbon chain compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate. This longer chain length contributes to its higher melting point and greater stability, making it suitable for applications requiring high-temperature resistance and long-term stability.
Propriétés
Numéro CAS |
87891-59-6 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
2-ethylhexyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3 |
Clé InChI |
QOQFINCLYXSMAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


